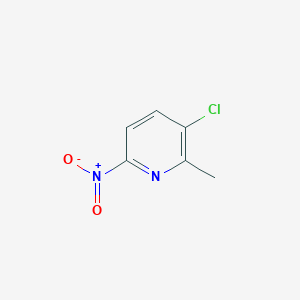

3-Chloro-2-methyl-6-nitropyridine

Description

Significance of Nitropyridines as Key Heterocyclic Scaffolds in Organic Synthesis

Nitropyridines are a class of N-heterocycles that have garnered significant attention in contemporary organic and medicinal chemistry. guidechem.com They are recognized as crucial intermediates and convenient, readily available precursors for a vast array of mono- and polynuclear heterocyclic systems. guidechem.comnih.gov The chemistry of pyridine (B92270) and its derivatives is of considerable importance in creating intermediates that lead to the synthesis of biologically active compounds and novel materials. clockss.org

The utility of nitropyridines stems from the activating effect of the nitro group, which facilitates a variety of chemical transformations. This group can be readily converted into other functional groups, expanding the synthetic possibilities for creating complex molecules. google.com Pyridine-based ring systems are considered a "privileged" structural motif in drug design, and nitropyridines serve as a gateway to many of these important structures. guidechem.com Their application extends to agricultural chemistry as well, highlighting their versatility. nih.gov

Overview of Research Perspectives on 3-Chloro-2-methyl-6-nitropyridine as a Synthetic Building Block

While the broader class of nitropyridines is extensively studied, specific research focusing on this compound (CAS No. 1374575-16-2) as a synthetic building block is not widely documented in the available literature. chemicalbook.com Much of the existing research on chloromethylnitropyridines centers on its isomers, such as 6-Chloro-2-methyl-3-nitropyridine and 2-Chloro-6-methyl-3-nitropyridine. guidechem.comnih.gov

However, based on the principles of heterocyclic chemistry, this compound possesses distinct reactive sites that make it a potentially valuable synthetic intermediate. The chlorine atom at the 3-position and the nitro group at the 6-position are both potential leaving groups in nucleophilic aromatic substitution (SNAr) reactions. The reactivity and regioselectivity of such substitutions would depend on the nature of the nucleophile and the reaction conditions. The methyl group at the 2-position can influence the reactivity of the adjacent chloro group through steric and electronic effects. Furthermore, the nitro group can be reduced to an amino group, opening up another avenue for diverse functionalization, such as diazotization or acylation, to build more complex molecular architectures.

Current Research Challenges and Opportunities in the Chemistry of Substituted Nitropyridines

The synthesis and functionalization of substituted nitropyridines are not without their challenges. The direct nitration of the pyridine ring can be difficult and often results in low yields, necessitating multi-step synthetic routes. clockss.orgresearchgate.net For instance, the synthesis of 2-Chloro-3-nitro-6-methylpyridine can be achieved through the nitration of 2-amino-6-methylpyridine, followed by diazotization and chlorination. guidechem.com A significant challenge is the purification of nitropyridine derivatives, as the removal of impurities and the separation of isomers can be arduous, often requiring multiple recrystallizations which can lead to lower yields. google.com

Despite these challenges, the field is rich with opportunities. Nucleophilic aromatic substitution (SNAr) remains a cornerstone for functionalizing nitropyridines. Research has shown that a nitro group can, in some cases, be a better leaving group than a halogen, allowing for selective substitutions. nih.gov For example, studies on 2-methyl-3-nitropyridines have demonstrated that the 3-NO2 group can be selectively substituted by sulfur nucleophiles. nih.gov

A major area of opportunity lies in the development of modern catalytic cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are being adapted for heteroaryl compounds, including those with basic nitrogen centers which can often deactivate catalysts. nih.govrsc.orgresearchgate.net Developing robust catalytic systems that are tolerant of the various functional groups on nitropyridines is an active area of research. nih.govnih.gov Vicarious nucleophilic substitution (VNS) offers another powerful tool for the C-H functionalization of electrophilic nitropyridines, allowing for the introduction of alkyl groups with high regioselectivity. acs.orgntnu.no These advanced synthetic methods provide a versatile toolkit for chemists to unlock the full potential of substituted nitropyridines as building blocks for new materials and bioactive molecules.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1374575-16-2 | chemicalbook.com |

| Molecular Formula | C₆H₅ClN₂O₂ | nih.gov |

| Molecular Weight | 172.57 g/mol | nih.gov |

| IUPAC Name | This compound | N/A |

Table 2: Common Reactions of Substituted Nitropyridines

| Reaction Type | Description | Relevance |

| Nucleophilic Aromatic Substitution (SNAr) | The nitro group activates the pyridine ring, allowing the displacement of leaving groups (like halogens or the nitro group itself) by nucleophiles. | A primary method for functionalizing the pyridine core. nih.gov |

| Reduction of Nitro Group | The nitro group is readily reduced to an amino group using various reagents (e.g., metals in acid, catalytic hydrogenation). | Creates an amino-pyridine derivative, a versatile intermediate for further reactions like diazotization or amide coupling. guidechem.com |

| Vicarious Nucleophilic Substitution (VNS) | A method for the C-H functionalization of electron-deficient aromatic rings, including nitropyridines, by reaction with a nucleophile bearing a leaving group. | Allows for direct alkylation or amination at positions activated by the nitro group. acs.orgntnu.no |

| Palladium-Catalyzed Cross-Coupling | Reactions like Suzuki-Miyaura or Buchwald-Hartwig can be used to form carbon-carbon or carbon-heteroatom bonds at the halogenated position. | Enables the introduction of a wide range of aryl, alkyl, or amino groups, though can be challenging for some nitrogen-containing heterocycles. nih.govrsc.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H5ClN2O2 |

|---|---|

Molecular Weight |

172.57 g/mol |

IUPAC Name |

3-chloro-2-methyl-6-nitropyridine |

InChI |

InChI=1S/C6H5ClN2O2/c1-4-5(7)2-3-6(8-4)9(10)11/h2-3H,1H3 |

InChI Key |

WCXWMJZRIVJAPI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3 Chloro 2 Methyl 6 Nitropyridine

Direct Nitration Strategies

Direct nitration involves the introduction of a nitro group (NO₂) onto the pyridine (B92270) ring of a suitable precursor, in this case, 3-chloro-2-methylpyridine (B1302946). This method is often the most direct route, but it is complicated by the inherent electronic properties of the pyridine ring and its substituents.

While specific literature on the direct nitration of 3-chloro-2-methylpyridine is sparse, the nitration of its isomer, 2-chloro-6-methylpyridine (B94459), provides a well-documented and analogous system. This reaction is typically performed using a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst and a dehydrating agent, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺).

The reaction conditions must be carefully controlled, particularly the temperature, to favor nitration at the desired position and to minimize the formation of unwanted byproducts. Typically, the reaction is carried out at a reduced temperature, often between 0–5°C.

Table 1: Typical Conditions for Nitration of a Chloromethylpyridine

| Parameter | Condition | Purpose |

| Nitrating Agent | Mixed HNO₃ / H₂SO₄ | Generates the nitronium ion (NO₂⁺) electrophile. |

| Substrate | 2-Chloro-6-methylpyridine | The starting material to be nitrated. |

| Temperature | 0–5°C | Controls the reaction rate and minimizes byproduct formation. |

| Control | Slow addition of substrate | Prevents overheating and reduces side reactions. |

Regioselectivity is a paramount concern in the nitration of substituted pyridines. The position of the incoming nitro group is determined by the electronic and steric effects of the substituents already present on the ring.

In the precursor molecule, 3-chloro-2-methylpyridine , the directing effects of the substituents and the ring nitrogen atom are complex:

Pyridine Nitrogen: The nitrogen atom is highly electronegative, withdrawing electron density from the ring and making it less reactive towards electrophiles than benzene. This deactivating effect is strongest at the α (2, 6) and γ (4) positions. Under the strong acidic conditions of nitration, the nitrogen is protonated to form a pyridinium (B92312) ion, which is even more strongly deactivated. Electrophilic attack is therefore directed towards the β (3, 5) positions.

Methyl Group (-CH₃) at C2: The methyl group is an electron-donating group. It is activating and directs incoming electrophiles to the ortho (C3) and para (C5) positions relative to itself.

Considering these combined effects for the nitration of 3-chloro-2-methylpyridine:

The powerful deactivating effect of the pyridinium ion favors substitution at C5.

The methyl group at C2 directs towards C5.

The chloro group at C3 directs towards C6 (para) and C4 (ortho).

The substitution at the C6 position is favored due to the strong directing effect of the chloro substituent to its para position. While the C4 position is also activated by the chloro group, it is subject to greater steric hindrance from the adjacent C3-chloro and C5-hydrogen. Therefore, the formation of 3-Chloro-2-methyl-6-nitropyridine is the expected major product.

The formation of isomeric byproducts, such as 3-chloro-2-methyl-4-nitropyridine, is a significant challenge. Several strategies can be employed to improve the yield of the desired 6-nitro isomer:

Controlled Addition: Adding the 3-chloro-2-methylpyridine substrate to the pre-mixed nitrating acids, rather than the reverse, can improve the regioselectivity. This ensures that the nitronium ion is always in excess, which can suppress the formation of certain byproducts. google.com

Temperature Management: Strict adherence to low reaction temperatures is crucial to slow down the reaction and enhance selectivity.

Purification: After the reaction, the crude product is often a mixture of isomers that are difficult to separate. Recrystallization from suitable solvent mixtures is a common method for purification. google.com The choice of solvent is critical and often requires empirical testing to find a system that effectively separates the desired isomer.

The electrophilic nitration of pyridine derivatives proceeds through a well-established mechanism.

Formation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺).

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Formation of the Pyridinium Ion: In the strongly acidic medium, the pyridine nitrogen is protonated. This protonation deactivates the ring towards electrophilic attack.

Electrophilic Attack: The nitronium ion attacks the electron-deficient pyridinium ring, typically at a β-position (C3 or C5), to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Attack at the C6 position of the 3-chloro-2-methylpyridinium ion is directed by the substituents.

Deprotonation: A base (such as HSO₄⁻ or H₂O) removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring and yielding the final product, this compound.

The stability of the intermediate sigma complex is key to determining the regioselectivity. Attack at positions that would place a positive charge on the already positively charged nitrogen atom is highly disfavored.

Regioselectivity Control in Pyridine Nitration

Alternative Nitration Approaches

Given the challenges of direct nitration, multi-step alternative syntheses can offer a more controlled and sometimes higher-yielding route. One plausible alternative approach involves introducing the chloro group after the nitration step via a Sandmeyer-type reaction.

A hypothetical pathway could be:

Nitration of an Aminopyridine: Start with a precursor like 3-amino-2-methylpyridine . This substrate is more activated towards electrophilic substitution than its chloro-counterpart. Nitration would be expected to occur at the C6 position, directed by the amino group, to yield 3-amino-2-methyl-6-nitropyridine .

Diazotization: The resulting amino-nitropyridine is then treated with a nitrous acid source (e.g., NaNO₂ in HCl) at low temperatures to convert the amino group into a diazonium salt (-N₂⁺Cl⁻).

Sandmeyer Reaction: The diazonium salt is subsequently treated with a copper(I) chloride (CuCl) solution. This facilitates the replacement of the diazonium group with a chlorine atom, yielding the target molecule, This compound .

Table 2: Comparison of Synthetic Approaches

| Feature | Direct Nitration | Alternative Route (e.g., via Sandmeyer) |

| Number of Steps | 1 | 3+ |

| Starting Material | 3-Chloro-2-methylpyridine | 3-Amino-2-methylpyridine |

| Key Challenge | Regioselectivity, byproduct formation | Handling of unstable diazonium salts |

| Potential Advantage | More direct, fewer steps | Potentially higher yield and purity, better control |

Dinitrogen Pentoxide-Mediated Nitration of Pyridines

Direct nitration of the pyridine ring is often challenging due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic aromatic substitution. researchgate.net Traditional nitrating agents like nitric acid or mixtures of nitric and sulfuric acid generally result in low yields of nitropyridines and are of limited synthetic utility. researchgate.net However, dinitrogen pentoxide (N₂O₅) has emerged as a more effective reagent for this transformation. researchgate.netresearchgate.net

The reaction of a pyridine derivative with dinitrogen pentoxide, typically in an organic solvent or liquid sulfur dioxide, initially forms an N-nitropyridinium salt. researchgate.netresearchgate.netrsc.org Subsequent treatment of this intermediate with an aqueous solution of sulfur dioxide or sodium bisulfite leads to the formation of the desired nitropyridine. researchgate.netresearchgate.netrsc.org This method, often referred to as Bakke's procedure, has been shown to provide good yields for 4-substituted pyridines and moderate yields for 3-substituted pyridines. researchgate.netresearchgate.net The use of dinitrogen pentoxide in greener solvent alternatives like liquefied 1,1,1,2-tetrafluoroethane (B8821072) (TFE) is also being explored to minimize environmental impact. rsc.org

| Reagent/Condition | Intermediate | Product | Yield | Reference |

| 1. N₂O₅, organic solvent | N-nitropyridinium salt | 3-Nitropyridine (B142982) | 77% | researchgate.net |

| 2. SO₂/HSO₃⁻ (aq) |

Studies on Nitro Group Migration Phenomena in Pyridine Systems (e.g., Sigmatropic Shift)

The mechanism of dinitrogen pentoxide-mediated nitration is not a straightforward electrophilic aromatic substitution. Instead, it involves a fascinating rearrangement where the nitro group migrates from the nitrogen atom to a carbon atom on the pyridine ring. researchgate.netresearchgate.net This migration is proposed to occur via a mdpi.comnbinno.com sigmatropic shift. researchgate.netresearchgate.net

A sigmatropic rearrangement is a pericyclic reaction where a sigma bond moves across a conjugated π-system. wikipedia.orgstereoelectronics.orglibretexts.orgfiveable.me In the context of pyridine nitration, after the initial formation of the N-nitropyridinium ion and subsequent addition of a nucleophile (like bisulfite), transient dihydropyridine (B1217469) intermediates are formed. researchgate.netrsc.org The nitro group then undergoes a mdpi.comnbinno.com sigmatropic shift to the 3-position of the ring, followed by elimination to regenerate the aromatic system, yielding the 3-nitropyridine product. researchgate.netresearchgate.net Studies on the nitration of dimethylpyridines support this sigmatropic shift mechanism over an alternative involving a nitronium ion migration within a solvent cage. rsc.org

Multi-Step Synthesis Pathways

Given the challenges of direct functionalization, multi-step synthetic routes are often employed to construct highly substituted pyridines like this compound. These pathways offer greater control over regioselectivity and allow for the introduction of various functional groups.

Conversion of 2-Chloro-3-nitropyridines to 2-Methyl-3-nitropyridines

A common strategy involves starting with a pre-functionalized pyridine ring, such as 2-chloro-3-nitropyridine (B167233). The chloro group at the 2-position is highly susceptible to nucleophilic aromatic substitution (SNAr), making it a versatile handle for introducing other substituents. mdpi.comresearchgate.netnih.gov The synthesis of 2-methyl-3-nitropyridines can be reliably achieved from the corresponding 2-chloro-3-nitropyridines. mdpi.comresearchgate.netnih.gov

Utility of Malonic Ester Anions in Methyl Group Introduction

The introduction of the methyl group at the 2-position can be effectively accomplished using the anion of a malonic ester, such as diethyl malonate. mdpi.comresearchgate.netnih.gov In this two-step, one-pot procedure, the malonic ester anion, generated in situ, displaces the chloride from 2-chloro-3-nitropyridine. mdpi.comresearchgate.net The resulting substituted malonic ester is then subjected to hydrolysis and decarboxylation, typically under acidic conditions, to yield the desired 2-methyl-3-nitropyridine. mdpi.comnih.gov This method is advantageous as it avoids harsh conditions and provides the product in moderate to good yields. mdpi.com

| Starting Material | Reagents | Intermediate | Final Product | Reference |

| 2-Chloro-3-nitropyridine | 1. Diethyl malonate, K₂CO₃, THF | Substituted malonic ester | 2-Methyl-3-nitropyridine | mdpi.comresearchgate.netnih.gov |

| 2. H₂SO₄ (aq), heat |

Advanced Synthetic Procedures for Derivatized Pyridine Cores

The synthesis of more complex or derivatized pyridine cores often requires advanced procedures. These can include:

Three-component ring transformations: For instance, 1-methyl-3,5-dinitro-2-pyridone can react with a ketone and an ammonia (B1221849) source in a three-component ring transformation to produce nitropyridines that are otherwise difficult to access. nih.gov

Amide activation: N-vinyl and N-aryl amides can be converted in a single step to pyridine and quinoline (B57606) derivatives. This involves amide activation followed by the addition of a π-nucleophile and subsequent annulation. organic-chemistry.orgnih.gov

Metal-free C-H methylation: Pyridine N-oxides can be methylated at the C-H bond using peroxides as the methyl source under neat conditions, offering a metal-free alternative for introducing methyl groups. rsc.org

Catalytic C-H alkylation: Cationic half-sandwich rare-earth catalysts can facilitate the C-H addition of pyridines to olefins in an atom-economical manner. organic-chemistry.org

These advanced methods provide powerful tools for constructing a wide array of substituted pyridine cores, enabling the synthesis of complex molecules for various applications.

Reactivity and Reaction Mechanisms of 3 Chloro 2 Methyl 6 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine (B92270) ring in 3-Chloro-2-methyl-6-nitropyridine is activated towards nucleophilic attack due to the strong electron-withdrawing nature of the nitro group. This activation facilitates the displacement of suitable leaving groups, primarily the chlorine atom at the 3-position and, under certain conditions, the nitro group at the 6-position.

Reactivity of the Chlorine Atom in SNAr

The chlorine atom at the 3-position of this compound is a primary site for nucleophilic attack. Its reactivity is enhanced by the presence of the para-nitro group, which stabilizes the intermediate Meisenheimer complex formed during the substitution process.

The reaction of this compound with various nitrogen-based nucleophiles, such as amines and piperazines, has been documented, primarily in the context of synthesizing more complex molecules for pharmaceutical applications. For instance, in the synthesis of inhibitors for the renal outer medullary potassium (ROMK) channel, this compound serves as a key intermediate. google.comgoogle.com

In a typical reaction, a solution of this compound is treated with a piperazine (B1678402) derivative in a polar aprotic solvent like N,N-dimethylformamide (DMF). The mixture is heated to facilitate the substitution of the chlorine atom. For example, the reaction with a substituted piperazine has been carried out at 80°C for 5 hours. google.comgoogle.com

| Nucleophile | Solvent | Temperature | Time | Product | Reference |

| Substituted Piperazine | DMF | 80°C | 5h | tert-butyl ethyl (2-(substituted piperazin-1-yl)) | google.comgoogle.com |

The reaction proceeds via a standard SNAr mechanism, where the nucleophilic nitrogen of the piperazine attacks the carbon atom bearing the chlorine. This is followed by the departure of the chloride ion to yield the corresponding N-substituted product. The electron-withdrawing nitro group at the 6-position plays a crucial role in activating the 3-position for this nucleophilic attack.

The chlorine atom of this compound can also be readily displaced by oxygen-based nucleophiles. A notable example is its reaction with sodium methoxide (B1231860) to form 3-methoxy-2-methyl-6-nitropyridine. This methoxylation is a key step in a two-step synthesis route that is often preferred over direct nitration of 2-methyl-3-methoxypyridine due to higher purity and yield.

The process involves the nitration of 2-methyl-3-chloropyridine to yield this compound, followed by the substitution of the chloro group with a methoxy (B1213986) group.

| Reagent | Solvent | Temperature | Time | Yield | Reference |

| Sodium methoxide (NaOMe) | Methanol | 25–30°C | 12 hours | 85–90% |

This reaction highlights the facility with which the chlorine atom can be substituted by a strong oxygen nucleophile under relatively mild conditions.

Reactivity of the Nitro Group in SNAr

While the chlorine atom is the more conventional leaving group in SNAr reactions of this compound, the nitro group can also be displaced, particularly by soft nucleophiles like those based on sulfur.

Research on the reactivity of 2-methyl-3-nitropyridines, which are close structural analogs of the title compound, has shown that the 3-nitro group can be selectively substituted by sulfur nucleophiles. nih.govsciforum.net In the presence of another potential leaving group, such as a halogen at the 5-position, the 3-nitro group has been found to be more nucleofugal. nih.gov

Studies on 2-methyl-3-nitropyridines reacting with various thiols in the presence of a base like potassium carbonate in DMF have demonstrated the selective formation of 3-thioether products. nih.gov This suggests that in this compound, under appropriate conditions, the nitro group could potentially be displaced by a thiolate.

| Substrate | Nucleophile | Base | Solvent | Product | Reference |

| 2-methyl-3,5-dinitropyridine | Benzylthiol (BnSH) | K2CO3 | DMF | Mixture of 3-SBn and 5-SBn isomers (3-SBn predominant) | mdpi.com |

| 2-methyl-3-nitropyridines | Thiols | K2CO3 | DMF | 3-R2S-products | nih.gov |

The reactions of 2-methyl- and 2-styryl-3-nitropyridines with thiolate anions proceed smoothly via an SNAr mechanism, leading to the substitution of the nitro group. mdpi.com

The nucleophilic aromatic substitution of a non-activated nitro group is generally considered a challenging transformation. sciforum.netresearchgate.net However, studies on nitropyridines have revealed that this reaction is indeed feasible. For instance, in 3-nitro-5-halopyridines, the non-activated 3-nitro group was found to be more readily displaced by anionic sulfur, nitrogen, and oxygen nucleophiles than the halogen at the 5-position. nih.gov

This reactivity is attributed to the electronic nature of the pyridine ring, which can stabilize the intermediate formed during the nucleophilic attack. The reactions of 2-methyl-3-nitropyridines with thiols provide a clear example of the selective substitution of a nitro group that is not activated by a para-directing group in the traditional sense. nih.govsciforum.net This indicates that the inherent electronic properties of the nitropyridine system itself can be sufficient to facilitate the displacement of a nitro group.

Regioselectivity and Chemoselectivity in SNAr Reactions

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for functionalizing the pyridine ring. In molecules like this compound, the positions ortho and para to the strongly electron-withdrawing nitro group are activated for nucleophilic attack. This leads to questions of regioselectivity, as the nucleophile can potentially displace the chlorine atom at the C6 position (para to the nitro group) or other groups if present at the C2 or C4 positions.

The regioselectivity of SNAr reactions on substituted nitropyridines is a balance of steric and electronic effects. The nitro group is a powerful activating group, stabilizing the negative charge of the Meisenheimer intermediate through resonance at the positions ortho and para to it. google.com

For a related compound, 2,6-dichloro-3-nitropyridine, nucleophilic attack is favored at the C2 position (ortho to the nitro group) despite the C6 position also being activated (para to the nitro group). google.com This preference is attributed to the powerful inductive electron-withdrawing effect of the nitro group, which makes the adjacent C2 carbon more electron-deficient and thus more susceptible to nucleophilic attack. google.com While the C6 position is less sterically hindered, the electronic influence of the nitro group often dictates the kinetic product. google.com

In studies on 3-substituted 2,6-dichloropyridines, the steric properties of the substituent at the 3-position have a statistically significant correlation with the reaction's regioselectivity. mdpi.com Specifically, the Verloop steric parameter B1, which measures the width of a substituent, was found to correlate with the outcome, implying that bulky groups at the C3 position can direct the incoming nucleophile toward the less hindered C6 position. mdpi.com

The nature of the nucleophile also plays a role. In reactions of 2,6-dichloro-3-nitropyrimidine, the nitro group was found to direct the ortho attack of amines, potentially through an intramolecular, hydrogen-bonded, six-membered transition state. researchgate.net

The choice of solvent can dramatically influence the regioselectivity of SNAr reactions on substituted chloropyridines. Studies on 2,6-dichloro-3-(methoxycarbonyl)pyridine revealed that the solvent's ability to act as a hydrogen-bond acceptor, as quantified by the Kamlet–Taft solvatochromic parameter β, is the primary factor. mdpi.com

For instance, the reaction with 1-methylpiperazine (B117243) in dichloromethane (B109758) (DCM), a poor hydrogen-bond acceptor (β = 0.10), yielded a 16:1 selectivity for the isomer where substitution occurred at the C2 position (ortho to the substituent). mdpi.com In contrast, when the reaction was performed in dimethyl sulfoxide (B87167) (DMSO), a strong hydrogen-bond acceptor (β = 0.76), the selectivity switched to 2:1 in favor of the C6 isomer. mdpi.com This demonstrates that a change in solvent can reverse the regiochemical outcome.

Further research on 3-substituted 2,6-dichloropyridines showed that non-polar, aprotic solvents with low hydrogen bond basicities favor the displacement of the chlorine atom ortho to the 3-substituent (the C2 position). researchgate.net This effect is attributed to the coordination of the alkali metal counter-ion of the nucleophile (e.g., alkoxides) with the 3-substituent, forming a cyclic, six-membered transition state that directs the nucleophile to the ortho position. researchgate.net

| Solvent | Kamlet-Taft β Parameter | Observed Regioselectivity (2-isomer : 6-isomer) |

|---|---|---|

| Dichloromethane (DCM) | 0.10 | 16 : 1 |

| Dimethyl Sulfoxide (DMSO) | 0.76 | 1 : 2 |

Reductions of the Nitro Group

The nitro group is readily reduced to an amino group, providing a versatile handle for further derivatization. The key challenge is to achieve this transformation selectively without affecting other reducible groups, such as the chloro-substituent.

The reduction of a nitro group in the presence of a halogen is a common transformation in organic synthesis. nih.gov A variety of methods have been developed to achieve this chemoselectivity. researchgate.net

Catalytic hydrogenation is a widely used industrial method. researchgate.net While standard catalysts like palladium on carbon (Pd/C) can sometimes lead to dehalogenation, specialized catalysts offer higher selectivity. sigmaaldrich.com For example, a commercially available sulfided platinum catalyst has been shown to be effective for the chemoselective reduction of nitro groups in the presence of activated heteroaryl halides. researchgate.net

Metal-based reductions in acidic or neutral media are also common. Reagents such as iron powder in acidic media or tin(II) chloride are classic examples. wikipedia.org A particularly mild and selective method employs zinc or magnesium powder with hydrazine (B178648) glyoxylate (B1226380) at room temperature. nih.gov This system has been shown to reduce aromatic nitro compounds containing halogens and other reducible groups in good yields without causing hydrogenolysis (cleavage of the carbon-halogen bond). nih.gov

| Reagent/System | Conditions | Key Advantage |

|---|---|---|

| Sulfided Platinum Catalyst (PtS/C) with H₂ | Catalytic Hydrogenation | High chemoselectivity for nitro group over aryl halides. researchgate.net |

| Iron (Fe) powder | Acidic media (e.g., acetic acid, HCl) | Classical, cost-effective method. wikipedia.org |

| Zinc (Zn) or Magnesium (Mg) powder with Hydrazine Glyoxylate | Room temperature, MeOH | Rapid, mild, and highly selective; avoids hydrogenolysis of halogens. nih.gov |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous or biphasic systems | Tolerates a wide range of functional groups. researchgate.net |

The reduction of an aromatic nitro group to an amine is a six-electron process that proceeds through several intermediates. nih.gov The generally accepted pathway, often referred to as the Haber-Lukashevich mechanism, involves a series of two-electron reduction steps. researchgate.netmdpi.com

The transformation typically follows this sequence:

Nitro to Nitroso: The nitro group (Ar-NO₂) is first reduced to a nitroso derivative (Ar-N=O). nih.govmdpi.com

Nitroso to Hydroxylamine (B1172632): The nitroso intermediate is rapidly reduced further to a hydroxylamino compound (Ar-NHOH). nih.govmdpi.com This step is often much faster than the initial reduction, making the nitroso intermediate difficult to detect. nih.gov

Hydroxylamine to Amine: Finally, the hydroxylamino intermediate is reduced to the corresponding amine (Ar-NH₂). nih.govmdpi.com

Alternatively, the reduction can occur via a radical mechanism involving single electron transfers, which generates a nitroanion radical as the initial intermediate. nih.gov Regardless of the precise electron transfer mechanism, the hydroxylamine derivative is a key intermediate on the path to the final amine product. nih.gov

Modifications at the Methyl Group

The methyl group at the C2 position of the pyridine ring is activated by the adjacent ring nitrogen and the electron-withdrawing nitro group. This activation renders the methyl protons acidic, allowing for deprotonation and subsequent reaction with various electrophiles.

Treatment of 2-methylpyridines (2-picolines) with a strong base like butyllithium (B86547) (BuLi) results in the deprotonation of the methyl group to form a lithiated species (LiH₂CC₅H₄N). wikipedia.org This nucleophilic carbanion can then be used in a variety of carbon-carbon bond-forming reactions, such as alkylation by reacting with alkyl halides or epoxides. nih.govwikipedia.org The presence of the nitro group in this compound would further increase the acidity of the methyl protons, facilitating this type of functionalization.

Another common transformation is the condensation of the activated methyl group with aldehydes. In a reaction analogous to the Knoevenagel condensation, 2-methyl-3-nitropyridines react with various aromatic aldehydes under mild, base-catalyzed conditions (e.g., piperidine) to yield 2-styryl-3-nitropyridines. mdpi.com

Furthermore, the methyl group can be oxidized. Oxidation with agents like potassium permanganate (B83412) can convert the methyl group into a carboxylic acid (picolinic acid). wikipedia.org Milder oxidation is also possible; for example, treatment of 2-methylpyridine (B31789) N-oxides with trifluoroacetic anhydride (B1165640) results in the formation of 2-(hydroxymethyl)pyridines via the Boekelheide reaction. researchgate.net

Condensation Reactions with Aromatic Aldehydes to Form 2-Styrylpyridines

The methyl group at the 2-position of the pyridine ring in this compound exhibits a degree of acidity, a characteristic that is amplified by the electron-withdrawing nitro group. This acidity allows the methyl group to participate in condensation reactions with various aromatic aldehydes. These reactions, typically catalyzed by a base such as piperidine, lead to the formation of 2-styrylpyridine (B8765038) derivatives. mdpi.com

The reaction proceeds by the deprotonation of the methyl group to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. Subsequent dehydration of the resulting aldol-type intermediate yields the 2-styrylpyridine product. The presence of electron-withdrawing groups on the pyridine ring, such as the nitro group, facilitates the initial deprotonation step, thereby promoting the condensation reaction. mdpi.com

Research has shown that 2-methyl-3-nitropyridines can react with a variety of aromatic aldehydes under mild conditions, such as heating in toluene (B28343) with a catalytic amount of piperidine, to produce the corresponding 2-styrylpyridines in high yields. mdpi.com This method presents a viable, metal-free alternative to other cross-coupling reactions for the synthesis of these compounds. mdpi.com

Stereochemical Outcomes of Condensation Reactions (e.g., trans-Alkene Formation)

A significant aspect of the condensation reaction between 2-methyl-nitropyridines and aromatic aldehydes is the stereochemical outcome. The reaction consistently and selectively produces the trans-isomer of the resulting 2-styrylpyridine. mdpi.com This high degree of stereoselectivity is a common feature in similar condensation reactions, such as the Horner-Wadsworth-Emmons reaction, which is also known to favor the formation of E-(trans)-alkenes. organic-chemistry.org

The preference for the trans configuration can be attributed to the thermodynamic stability of the trans isomer compared to the cis isomer. In the transition state leading to the final product, steric hindrance between the bulky aromatic groups is minimized in the trans arrangement, making it the lower energy and, therefore, the favored pathway.

The formation of a pure trans-isomer is a valuable characteristic of this reaction, as it simplifies the purification process and ensures the production of a single, well-defined stereoisomer for further applications. mdpi.com

Pyridine Ring Transformations and Rearrangements

The pyridine ring, particularly when substituted with electron-withdrawing groups like a nitro group, can undergo various transformations and rearrangements. These reactions often involve nucleophilic attack on the electron-deficient ring, leading to either substitution or more complex ring-opening and rearrangement pathways.

Ring-Opening Reactions with Nucleophiles

The electron-deficient nature of the pyridine ring in nitropyridine derivatives makes it susceptible to nucleophilic attack. While nucleophilic aromatic substitution (SNAr) is a common reaction pathway, under certain conditions, nucleophilic attack can lead to the opening of the pyridine ring. nih.govnih.gov

For instance, the reaction of certain nitropyridines with strong nucleophiles can result in the formation of open-chain intermediates. cdnsciencepub.comresearchgate.net The specific outcome of the reaction—whether it proceeds via substitution or ring-opening—is influenced by several factors, including the nature of the nucleophile, the substitution pattern on the pyridine ring, and the reaction conditions. nih.gov In some cases, the introduction of a nitro group facilitates the functionalization of the pyridine ring, leading to dearomatization and the formation of addition products rather than direct substitution. nih.gov

Studies on related compounds, such as 2-chloro-5-nitropyridine, have shown that reaction with hydroxide (B78521) ions can lead to the isolation of open-chain intermediates. cdnsciencepub.comresearchgate.net These intermediates can subsequently undergo further reactions, including ring-closure to form different heterocyclic systems or decomposition. cdnsciencepub.com The stability of these ring-opened intermediates and their subsequent reaction pathways are highly dependent on the specific structure of the starting nitropyridine.

Intramolecular Rearrangements in Nitropyridine Systems

Intramolecular rearrangements are another important class of reactions observed in nitropyridine systems. These rearrangements can be thermally or photochemically induced and can lead to the formation of various isomeric products.

One notable example is the rearrangement of nitropyridine N-oxides. For instance, 5-nitropyridine N-oxide derivatives have been shown to undergo thermal intramolecular hydroxylation reactions, where an oxygen atom from the N-oxide function is transferred to an adjacent ring position. rsc.org

Another type of rearrangement involves the migration of the nitro group itself. In some cases, the nitration of pyridines can proceed through a mechanism involving the rearrangement of an initially formed intermediate. For example, the reaction of N-nitropyridinium nitrate (B79036) with certain reagents can lead to the formation of 3-nitropyridine (B142982) through what is proposed to be a nih.govscielo.org.mx sigmatropic shift of the nitro group. researchgate.net These types of rearrangements highlight the dynamic nature of the nitro group on the pyridine ring under specific reaction conditions.

Derivatization and Functionalization Strategies

Synthesis of Novel Heterocyclic Structures Incorporating the Pyridine (B92270) Moiety

The pyridine core of 3-Chloro-2-methyl-6-nitropyridine is a key element in the construction of more complex heterocyclic systems. A significant strategy involves the reaction of this compound with binucleophiles to generate novel, multi-ring structures. For instance, domino reactions, which involve a sequence of intramolecular reactions, can be employed to build intricate molecular frameworks in a single synthetic operation. nih.govresearchgate.net These methods are often high-yielding and can lead to the formation of complex heterocycles that are otherwise difficult to access. nih.govresearchgate.net

Another approach is the "click" reaction, a versatile and reliable method for joining molecular fragments. nih.govresearchgate.net This can be used to introduce a 1,2,3-triazole ring system onto the pyridine scaffold, further expanding its structural diversity. nih.govresearchgate.net Additionally, retro-Diels-Alder reactions provide a means to modify the heterocyclic system, leading to the formation of unique dihydropyrimido[2,1-a]isoindole-2,6-diones. nih.govresearchgate.net These synthetic strategies highlight the utility of this compound as a starting material for generating a wide array of novel heterocyclic compounds.

Functionalization via Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the Suzuki-Miyaura coupling is a prominent example. researchgate.netnih.gov This reaction is widely used due to its tolerance of a broad range of functional groups and its effectiveness in creating biaryl structures. researchgate.net In the context of this compound, the chloro substituent serves as a handle for such transformations.

The Suzuki coupling typically involves the reaction of an organoboron compound, such as a boronic acid or ester, with a halide in the presence of a palladium catalyst and a base. youtube.comlibretexts.org While the methyl group in this compound can sometimes reduce its reactivity in cross-coupling reactions compared to derivatives with electron-withdrawing groups, successful couplings can still be achieved under optimized conditions. The choice of catalyst, ligands, base, and solvent is crucial for the success of these reactions. organic-chemistry.org For instance, the use of trimethyl borate (B1201080) can facilitate anhydrous cross-coupling reactions, and palladacycles have been developed as stable and efficient catalysts. nih.govlibretexts.org These reactions enable the introduction of various aryl and heteroaryl groups at the 3-position of the pyridine ring, significantly expanding the accessible chemical space. organic-chemistry.orgnih.gov

Table 1: Key Components in Suzuki-Miyaura Coupling

| Component | Role | Examples |

| Organoboron Reagent | Source of the new carbon group | Phenylboronic acid, 4-Pyridylboronic esters |

| Organic Halide | The electrophilic coupling partner | This compound |

| Palladium Catalyst | Facilitates the reaction cycle | Pd(PPh₃)₄, Pd(OAc)₂, Palladacycles |

| Base | Activates the organoboron reagent | K₂CO₃, Cs₂CO₃, TMSOK |

| Solvent | Provides the reaction medium | Tetrahydrofuran (THF), Toluene (B28343), Dioxane |

Formation and Reactivity of N-Oxides of this compound Derivatives

The nitrogen atom of the pyridine ring in this compound and its derivatives can be oxidized to form the corresponding N-oxide. nih.govrsc.org This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in the presence of an acid or a catalyst. nih.govarkat-usa.org The formation of the N-oxide group significantly alters the electronic properties and reactivity of the pyridine ring.

The N-oxide moiety is a strong electron-withdrawing group, which can activate adjacent positions for nucleophilic attack. For example, the methyl group in the 2-position of the N-oxide derivative becomes more acidic and can readily participate in condensation reactions with aldehydes. mdpi.com Furthermore, the N-oxide can influence the regioselectivity of nucleophilic substitution reactions on the pyridine ring. nih.gov The N-oxide group itself can also undergo reactions, such as deoxygenation, to regenerate the parent pyridine. arkat-usa.org The unique reactivity of these N-oxides makes them valuable intermediates in the synthesis of highly functionalized pyridine derivatives. rsc.org

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing detailed information about molecular structure, stability, and electronic properties. For 3-Chloro-2-methyl-6-nitropyridine, these methods can illuminate the interplay of its various substituents—the chloro, methyl, and nitro groups—on the pyridine (B92270) ring.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. By calculating the electron density, DFT can determine the optimized geometry of this compound, corresponding to its most stable three-dimensional arrangement. These calculations would reveal key bond lengths, bond angles, and dihedral angles, offering a precise structural model.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in determining how a molecule will interact with other chemical species.

For this compound, the HOMO is expected to be located primarily on the pyridine ring, influenced by the methyl group. The LUMO, conversely, would be significantly lowered in energy by the strong electron-withdrawing nitro group, and to a lesser extent by the chloro group, making it a potential site for nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.

A computational study on vicarious nucleophilic substitution reactions of nitroheteroarenes provides relevant data for a closely related isomer, 2-chloro-3-nitropyridine (B167233). The calculated frontier molecular orbital energies for this compound can serve as an illustrative example.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 2-Chloro-3-nitropyridine | -10.42 | -1.18 | 9.24 |

This data for 2-chloro-3-nitropyridine suggests that the presence of both chloro and nitro groups leads to a low-lying LUMO, indicating susceptibility to nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It highlights regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP map would be expected to show a significant region of positive electrostatic potential (blue/green) around the pyridine ring, particularly near the carbon atoms bearing the nitro and chloro groups. This is a direct consequence of the strong electron-withdrawing nature of these substituents. Conversely, a region of negative electrostatic potential (red/yellow) would be anticipated around the oxygen atoms of the nitro group, indicating these as likely sites for electrophilic interaction.

Mechanistic Elucidation through Computational Modeling

Computational modeling is an invaluable tool for investigating the step-by-step pathways of chemical reactions. By mapping the potential energy surface, chemists can identify transition states and intermediates, providing a detailed understanding of how reactants are converted into products.

Transition State Characterization and Reaction Pathway Analysis

For this compound, a key area of interest is its reactivity towards nucleophiles, given the electron-deficient nature of the pyridine ring. Computational modeling can be employed to study nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile replaces the chloro group or potentially the nitro group.

Molecular Modeling Studies of Chemical Interactions

Molecular modeling encompasses a range of computational techniques used to simulate and predict how a molecule interacts with other chemical species, including biological receptors. These methods are fundamental in the field of drug discovery and materials science.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interactions between a ligand, such as a derivative of this compound, and a biological receptor, typically a protein.

Although no specific molecular docking studies featuring this compound have been identified in the searched literature, studies on similar substituted pyridine derivatives highlight the potential of this approach nih.govnih.gov. In a typical docking simulation, the 3D structure of the ligand and the receptor are used to calculate the most stable binding poses based on a scoring function that estimates the binding affinity.

The non-covalent interactions that would be crucial for the binding of a this compound derivative to a receptor include:

Hydrogen Bonds: The nitro group could act as a hydrogen bond acceptor.

Halogen Bonds: The chlorine atom could participate in halogen bonding, a directional non-covalent interaction.

π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with aromatic residues in the receptor's binding site.

Hydrophobic Interactions: The methyl group can form favorable hydrophobic contacts.

The following table illustrates the types of non-covalent interactions that could be explored in a molecular docking study of a hypothetical receptor complex with a ligand based on the this compound scaffold.

| Interaction Type | Potential Participating Group on Ligand | Potential Interacting Residue on Receptor |

| Hydrogen Bond | Nitro group (oxygen atoms) | Amino acids with donor groups (e.g., Serine, Threonine, Lysine) |

| Halogen Bond | Chloro group | Electron-rich atoms (e.g., backbone carbonyl oxygen) |

| π-π Stacking | Pyridine ring | Aromatic amino acids (e.g., Phenylalanine, Tyrosine, Tryptophan) |

| Hydrophobic | Methyl group | Aliphatic amino acids (e.g., Leucine, Isoleucine, Valine) |

A primary goal of molecular docking and other computational methods is to predict the binding mode and relative binding affinity of a ligand to a receptor. This information is invaluable for the rational design of new molecules with improved potency and selectivity. By understanding how a molecule like this compound or its derivatives might bind to a specific target, chemists can make informed decisions about which modifications to synthesize to enhance binding.

For example, if a docking study suggests that a particular region of the binding pocket is unoccupied, a chemist might design a new derivative with an additional functional group to fill that space and form new favorable interactions. The predicted binding affinity, often expressed as a docking score, can be used to rank a series of virtual compounds before committing to their synthesis, thereby saving time and resources chemrxiv.orgarxiv.org.

While specific data for this compound is not available, the general workflow for such a predictive study would involve:

Building a computational model of the target receptor.

Docking a library of virtual compounds, including derivatives of this compound, into the receptor's binding site.

Calculating the binding affinity for each compound using a scoring function.

Analyzing the predicted binding modes to understand the key interactions.

Using this information to prioritize compounds for synthesis and biological testing.

The accuracy of these predictions is continually improving with the development of more sophisticated algorithms and force fields.

Spectroscopic Characterization in Advanced Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the connectivity and spatial arrangement of atoms within a molecule. For 3-Chloro-2-methyl-6-nitropyridine, both one-dimensional and two-dimensional NMR techniques are essential for a complete structural assignment.

The definitive assignment of the ¹H and ¹³C NMR spectra is critical for confirming the regiochemistry of the substituents.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the two aromatic protons on the pyridine (B92270) ring and the protons of the methyl group. The chemical shifts and coupling constants (J-values) of the aromatic protons would provide initial evidence for their relative positions.

¹³C NMR: The carbon NMR spectrum would reveal six distinct signals corresponding to the six carbon atoms of the pyridine ring and the methyl group. The chemical shifts would be influenced by the electron-withdrawing effects of the chloro and nitro groups and the electron-donating nature of the methyl group.

2D NMR Techniques: To unambiguously assign the signals and confirm the substitution pattern, a suite of 2D NMR experiments is employed:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) couplings, which would help to establish the connectivity between the adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of each proton to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. For instance, correlations from the methyl protons to the C2 and C3 carbons of the pyridine ring would confirm the position of the methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons, which can help to confirm the spatial arrangement of the substituents.

A lack of publicly available, peer-reviewed NMR data for this compound prevents the inclusion of a specific data table at this time.

NMR spectroscopy is a powerful method for monitoring the progress of chemical reactions in real-time. By taking periodic NMR spectra of the reaction mixture, the disappearance of starting materials and the appearance of the this compound product can be tracked. Furthermore, quantitative NMR (qNMR) can be utilized to assess the purity of the final compound by comparing the integral of the analyte signals to that of a certified internal standard.

X-ray Crystallography for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most definitive evidence of a molecule's three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles for this compound. Such data would confirm the planarity of the pyridine ring and reveal the orientation of the nitro and methyl groups relative to the ring.

Currently, there are no published crystal structures for this compound in major crystallographic databases. For comparison, the crystallographic data for related isomers like 2-Chloro-5-methyl-3-nitropyridine (B188117) show two independent molecules in the asymmetric unit, stabilized by intermolecular C—H⋯O hydrogen bonds. nih.gov Similarly, the crystal structure of 3-Chloro-5-methoxy-2,6-dinitropyridine reveals that the two nitro groups are twisted with respect to the pyridine ring. iucr.org

Table 1: Illustrative Crystallographic Data for Related Pyridine Derivatives (Note: Data is for related compounds and not this compound)

| Compound Name | Crystal System | Space Group | Key Feature | Reference |

|---|---|---|---|---|

| 2-Chloro-5-methyl-3-nitropyridine | Orthorhombic | Pna2₁ | Two independent molecules in asymmetric unit | nih.gov |

| 3-Chloro-5-methoxy-2,6-dinitropyridine | Monoclinic | P 2₁/n | Nitro groups twisted relative to pyridine ring | iucr.org |

Vibrational Spectroscopy (FTIR, FT-Raman) for Functional Group Identification and Conformational Analysis

Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy are used to identify the functional groups present in a molecule by probing their vibrational modes.

FTIR Spectroscopy: The FTIR spectrum of this compound would be expected to show characteristic absorption bands for:

C-H stretching and bending vibrations of the aromatic ring and the methyl group.

Asymmetric and symmetric stretching vibrations of the nitro group (NO₂), typically appearing in the regions of 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively.

C-Cl stretching vibrations.

Pyridine ring stretching vibrations.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds.

While specific spectra for this compound are not available, data for the isomer 6-Chloro-2-methyl-3-nitropyridine has been recorded. nih.gov Analysis of these spectra, often aided by computational chemistry, allows for a detailed understanding of the vibrational modes and can provide insights into the molecule's conformation.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Properties

UV-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. The absorption spectrum of this compound would be influenced by the electronic nature of the pyridine ring and its substituents. The presence of the nitro group, a strong chromophore, would likely result in absorption bands in the UV or visible region.

Fluorescence spectroscopy measures the emission of light from a molecule after it has been electronically excited. Many nitropyridine compounds are known to be non-fluorescent or weakly fluorescent due to efficient non-radiative decay pathways promoted by the nitro group. Studying the photophysical properties is essential for applications in materials science and photochemistry. However, specific UV-Vis and fluorescence data for this compound are not documented in the searched literature.

Applications of 3 Chloro 2 Methyl 6 Nitropyridine As a Key Intermediate in Chemical Synthesis

Building Block for Complex Organic Molecules and Heterocyclic Scaffolds

From a synthetic chemistry standpoint, nitropyridines like 3-Chloro-2-methyl-6-nitropyridine are regarded as convenient and accessible precursors for a wide array of mono- and polynuclear heterocyclic systems. nih.govresearchgate.net The strategic placement of its functional groups allows it to be a versatile building block. For instance, it can be used to prepare compounds such as 2-phenylpyridine (B120327) and 2-(4-dibenzofuran)-pyridine. guidechem.com

The high reactivity of the chlorine atom in 2-chloro-3-nitropyridines toward nucleophiles is a key feature utilized in synthesis. mdpi.com A reliable three-step method can convert 2-chloro-3-nitropyridines into 2-methyl-3-nitropyridines. mdpi.com This process involves a reaction with a malonic ester anion, followed by hydrolysis and decarboxylation. mdpi.com These resulting 2-methyl-3-nitropyridines can then be reacted with various aromatic aldehydes to produce 2-styrylpyridines, which are themselves important structural motifs. mdpi.com This metal-free reaction pathway presents a viable alternative to traditional cross-coupling methods like the Heck reaction. mdpi.com

The synthetic utility extends to the creation of fused heterocyclic systems. For example, 2-(2-methoxyphenoxy)-6-methyl-3-nitropyridine, synthesized from 2-Chloro-3-nitro-6-methylpyridine, can be reduced to its corresponding amino derivative. guidechem.com This amine can then undergo cyclization to form 2-methyl-8-methoxybenzofuran[2,3-b]pyridine, demonstrating the role of the initial nitropyridine in constructing complex, multi-ring structures. guidechem.com

Table 1: Selected Heterocyclic Scaffolds Synthesized from Nitropyridine Intermediates This table is interactive. Click on the headers to sort.

| Starting Material Class | Resulting Scaffold/Molecule | Synthetic Transformation | Reference |

|---|---|---|---|

| 2-Chloro-3-nitropyridines | 2-Methyl-3-nitropyridines | Reaction with malonic ester, hydrolysis, decarboxylation | mdpi.com |

| 2-Methyl-3-nitropyridines | 2-Styrylpyridines | Reaction with aromatic aldehydes | mdpi.com |

| 2-Chloro-3-nitro-6-methylpyridine | 2-(2-methoxyphenoxy)-6-methyl-3-nitropyridine | Nucleophilic substitution with guaiacol | guidechem.com |

| 2-(2-methoxyphenoxy)-6-methyl-3-aminopyridine | 2-methyl-8-methoxybenzofuran[2,3-b]pyridine | Cyclization | guidechem.com |

| 2-Chloro-5-nitropyridine | 6-(4-Phenylpiperazin-1-yl)pyridine-3-ylamine | Reaction with N-phenylpiperazine, nitro group reduction | researchgate.net |

Precursor in the Research and Development of Chemical Probes and Ligands for Biological Systems (Focus on synthetic utility, not biological effect)

The structural framework of this compound is instrumental in the synthesis of molecules designed as ligands for biological targets. Nitropyridine derivatives are used as precursors for compounds that inhibit various enzymes. nih.gov For example, 2-chloro-5-methyl-3-nitropyridine (B188117) has been utilized as a starting material in the synthesis of potent Janus kinase 2 (JAK2) inhibitors. nih.gov The synthetic route involves oxidation of the methyl group to a carboxylic acid, followed by nucleophilic substitution of the chlorine atom and subsequent coupling with aromatic amines. nih.gov

Similarly, derivatives of nitropyridine are employed in the synthesis of inhibitors for other kinases, such as glycogen (B147801) synthase kinase-3 (GSK3). nih.gov In these syntheses, the chlorine atoms on a dichloronitropyridine ring can be selectively substituted in a stepwise manner, first via a Suzuki coupling and then with an amino-containing fragment. nih.gov The nitro group serves as a synthetic handle that can be reduced to an amine, which is then further functionalized to build the final complex inhibitor molecule. nih.gov

The compound is also a precursor for creating ligands for other biological systems, such as semicarbazide-sensitive amine oxidase (SSAO) inhibitors. nih.gov The synthesis of these inhibitors can involve vicarious nucleophilic substitution on the nitropyridine ring, followed by further functionalization and eventual reduction of the nitro group to yield a key amine intermediate. nih.gov Furthermore, nitropyridines can serve as ligands in coordination compounds or as precursors for acyclic phosphonate (B1237965) nucleotide analogs. nih.gov

Intermediate in the Synthesis of Agrochemically Relevant Structures

The pyridine (B92270) ring is a core component in many modern pesticides, which are often characterized by high efficiency and low toxicity. agropages.com Methylpyridine derivatives, in particular, are widely used in the agrochemical industry as critical intermediates for both herbicides and insecticides. nih.govagropages.com

Chlorinated derivatives of methylpyridine are foundational to the production of numerous agrochemicals. agropages.com For instance, 3-methylpyridine (B133936) can be chlorinated to 2-chloro-5-methylpyridine, which is a direct intermediate for neonicotinoid insecticides like imidacloprid (B1192907) and acetamiprid. agropages.com While the specific substitution pattern of this compound differs, its role as a chlorinated methylpyridine highlights its relevance to this class of synthesis. The general synthetic potential of nitropyridines as precursors for herbicides and insecticides is well-recognized. nih.gov The reactivity of the chloro and nitro groups allows for the assembly of more complex molecules required for agrochemical applications. agropages.com

Table 2: Examples of Agrochemical Intermediates from Methylpyridines This table is interactive. Click on the headers to sort.

| Precursor | Intermediate | Final Product Class | Reference |

|---|---|---|---|

| 3-Methylpyridine | 2-Chloro-5-methylpyridine | Insecticides (e.g., Imidacloprid) | agropages.com |

| 2-Methylpyridine (B31789) | 2-Chloro-6-trichloromethyl pyridine (CTC) | Pesticides (e.g., Chlorfenapyr) | agropages.com |

| 3-Methylpyridine | 2-Chloro-3-trichloromethyl pyridine | Herbicides (e.g., Flazasulfuron) | agropages.com |

Contribution to the Synthesis of Fluorescent Molecular Systems

Substituted nitropyridines are valuable synthons for creating novel fluorescent molecules. nih.gov The reaction of 2-methyl-3-nitropyridines with various aromatic aldehydes can yield 2-styrylpyridines, a class of compounds that have demonstrated remarkable fluorescent properties. mdpi.com These synthesized molecules can exhibit desirable photophysical characteristics, such as large Stokes shifts. nih.gov

The synthetic approach allows for the tuning of these properties by varying the substituents on the pyridine and aryl rings. nih.gov The substitution of the nitro group on the pyridine ring with sulfur nucleophiles is a key reaction step that can lead to highly fluorescent products. mdpi.com The empirical correlation found between the molecular structure of these pyridine-based compounds and their fluorescent properties aids in the rational design of new fluorescent dyes. mdpi.com

While not a direct derivative, the synthesis of other fluorescent heterocyclic systems underscores the principles involved. For example, introducing nitrogen-containing heterocycles onto a thiazole (B1198619) ring can lead to significant bathochromic shifts, resulting in orange-red fluorescence. nih.gov Similarly, functional group transformations on substituted aminopyridines, such as the reduction of ester groups to alcohols, can produce compounds with high quantum yields. mdpi.com These examples highlight the general strategy of using functionalized heterocyclic building blocks, like this compound, to construct advanced molecular systems with specific photophysical properties.

Green Chemistry and Sustainable Synthesis Considerations

Evaluation of Green Metrics (Atom Economy, Reaction Mass Efficiency, E-Factor) for Synthetic Routes

To date, a dedicated and comprehensive green chemistry analysis for the synthesis of 3-Chloro-2-methyl-6-nitropyridine is not extensively documented in publicly available literature. However, by examining a plausible and conventional synthetic pathway, we can evaluate its theoretical green metrics. A common approach to synthesizing substituted nitropyridines involves the nitration of a corresponding pyridine (B92270) derivative followed by halogenation, or vice versa.

A hypothetical, yet chemically reasonable, two-step synthesis of this compound could start from 2-methyl-5-aminopyridine. This would involve diazotization followed by chlorination to yield 2-methyl-5-chloropyridine, which is then nitrated. Alternatively, nitration of 2-methylpyridine (B31789) followed by chlorination presents another possible route. For the purpose of this analysis, let's consider a hypothetical pathway involving the nitration of 2-chloro-6-methylpyridine (B94459).

Hypothetical Synthetic Pathway:

Chlorination of 2-methylpyridine: 2-Methylpyridine is reacted with a chlorinating agent, such as chlorine gas in the presence of a catalyst or thionyl chloride, to produce 2-chloro-6-methylpyridine.

Nitration of 2-chloro-6-methylpyridine: The resulting 2-chloro-6-methylpyridine is then nitrated using a mixture of nitric acid and sulfuric acid to yield the final product, this compound.

Analysis of Green Metrics:

The assessment of a reaction's "greenness" can be quantified using several metrics. mdpi.com

Atom Economy (AE): This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. primescholars.com Addition reactions, for instance, have a 100% atom economy. rsc.org

Reaction Mass Efficiency (RME): RME provides a more realistic measure of efficiency by considering the actual mass of reactants used to produce a certain mass of product, taking into account the reaction yield and stoichiometry.

E-Factor (Environmental Factor): The E-Factor, introduced by Roger Sheldon, is a simple yet powerful metric that quantifies the amount of waste produced per kilogram of product. A lower E-Factor signifies a greener process.

The following table provides a theoretical evaluation of the green metrics for the hypothetical nitration step.

| Metric | Formula | Calculation for Nitration Step (Hypothetical) | Result | Interpretation |

| Atom Economy (AE) | (MW of product / Σ MW of reactants) x 100 | (172.57 / (127.57 + 63.01)) x 100 | 90.5% | This indicates that a significant portion of the reactant atoms are incorporated into the final product. The main byproduct is water. |

| Reaction Mass Efficiency (RME) | (Mass of isolated product / Total mass of reactants) x 100 | Assuming an 80% yield: (138.06 / (127.57 + 63.01)) x 100 | 72.4% | The RME is lower than the AE due to the sub-100% reaction yield, providing a more practical measure of efficiency. |

| E-Factor | (Total mass of waste / Mass of product) | Assuming stoichiometric reaction and 80% yield: ( (127.57 + 63.01) - 138.06 ) / 138.06 | 0.38 | A relatively low E-Factor suggests that for every kilogram of product, 0.38 kilograms of waste are generated in this step. This does not account for solvent and catalyst waste. |

Note: The molecular weights used are approximately: this compound (172.57 g/mol ), 2-chloro-6-methylpyridine (127.57 g/mol ), and Nitric Acid (63.01 g/mol ). The calculations are for the nitration step only and are based on a hypothetical scenario. Actual values would depend on the specific reagents, reaction conditions, and yields.

Development of More Sustainable Reaction Conditions and Solvent Systems

Traditional methods for the synthesis of nitropyridines often employ harsh conditions and environmentally problematic solvents. For instance, nitration reactions typically utilize a mixture of concentrated nitric and sulfuric acids, which are highly corrosive and generate significant acidic waste streams. masterorganicchemistry.com Similarly, halogenation reactions can involve hazardous reagents and chlorinated solvents.

The principles of green chemistry encourage the development of more sustainable alternatives:

Alternative Solvents: The use of greener solvents is a key area of focus. Water, supercritical fluids (like CO2), ionic liquids, and bio-derived solvents are being explored as replacements for volatile organic compounds (VOCs). For nitropyridine synthesis, exploring solvent-free conditions or using water as a solvent where possible could dramatically reduce the environmental footprint. rsc.org

Energy Efficiency: Reactions are often conducted at elevated temperatures, requiring significant energy input. The development of catalytic systems that can operate at lower temperatures and pressures is a crucial aspect of sustainable synthesis. Microwave-assisted and sonochemical methods are also being investigated to enhance reaction rates and reduce energy consumption.

Safer Reagents: The use of hazardous reagents like fuming nitric acid or elemental halogens poses significant safety risks. Research into milder and more selective nitrating and halogenating agents is ongoing. For example, the use of dinitrogen pentoxide (N2O5) has been studied as a nitrating agent for pyridines. researchgate.net

The following table outlines potential improvements for the synthesis of this compound.

| Reaction Step | Conventional Conditions | Sustainable Alternatives |

| Chlorination | Chlorine gas, thionyl chloride, chlorinated solvents. rsc.org | Use of solid, safer chlorinating agents (e.g., N-chlorosuccinimide), catalytic chlorination, solvent-free conditions. |

| Nitration | Concentrated H2SO4/HNO3 mixture. masterorganicchemistry.com | Solid acid catalysts, milder nitrating agents (e.g., acetyl nitrate), catalytic nitration, flow chemistry systems for improved safety and control. |

Exploration of Catalytic and Reagent-Efficient Methodologies

The shift from stoichiometric reagents to catalytic systems is a cornerstone of green chemistry. Catalysts can enhance reaction rates, improve selectivity, and reduce waste, often under milder conditions.

Catalytic Nitration:

The development of solid acid catalysts, such as zeolites, clays, and supported acids, offers a promising alternative to the traditional sulfuric acid/nitric acid system. These catalysts can be easily separated from the reaction mixture and potentially reused, simplifying purification and reducing waste. While the direct catalytic nitration of 2-chloro-6-methylpyridine has not been extensively reported, research on the catalytic nitration of other aromatic compounds provides a strong foundation for future exploration.

Catalytic Halogenation:

Catalytic methods for the halogenation of pyridines are also an active area of research. These methods often involve the use of a catalyst to activate a less reactive halogen source, leading to higher selectivity and avoiding the use of highly toxic elemental halogens. For example, ruthenium complexes have been shown to catalyze the oxidation of chlorite (B76162) for use in oxidation reactions, which could be conceptually extended to halogenation. rsc.org

Reagent Efficiency and One-Pot Syntheses:

Improving reagent efficiency involves designing synthetic routes that maximize the incorporation of all materials into the final product. This can be achieved through:

One-Pot or Telescoped Reactions: Combining multiple synthetic steps into a single reaction vessel without isolating intermediates can significantly reduce solvent usage, energy consumption, and waste generation. A one-pot synthesis of this compound, where the chlorination and nitration steps are performed sequentially in the same reactor, would be a significant advancement in sustainability.

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form the product, are inherently atom-economical and efficient. The development of a novel MCR for the synthesis of substituted nitropyridines would be a major breakthrough in green chemistry. nih.gov

The continuous development and application of these green chemistry principles are essential for making the production of this compound and other important chemical intermediates more sustainable and environmentally responsible.

Future Research Directions and Perspectives

Exploration of Novel Reactivity and Transformation Pathways

Future research will likely focus on uncovering new reactions and transformations for 3-chloro-2-methyl-6-nitropyridine. While its use in nucleophilic substitution and cross-coupling reactions is established, there is still much to explore regarding its reactivity under different conditions and with a wider range of reagents.

One area of interest is the vicarious nucleophilic substitution (VNS) of hydrogen. This type of reaction allows for the introduction of carbon substituents into electron-deficient aromatic rings like nitropyridines. acs.org Mechanistic studies have shown that the process involves the formation of a Meisenheimer-type adduct followed by base-induced elimination. acs.org Further investigation into the scope and limitations of VNS reactions with this compound could lead to the development of new and efficient methods for creating complex pyridine (B92270) derivatives.

Additionally, researchers are exploring the selective substitution of the nitro group. In some reactions with sulfur nucleophiles, the 3-nitro group has been found to be more easily replaced than a halogen at other positions on the pyridine ring. nih.gov Understanding the factors that govern this regioselectivity will be crucial for designing selective syntheses.

Development of Asymmetric Synthetic Routes Utilizing Pyridine Intermediates

The development of asymmetric synthetic routes is a significant goal in modern organic chemistry, as it allows for the creation of chiral molecules with specific biological activities. Future research will likely focus on using intermediates derived from this compound to develop such routes.

While direct asymmetric reactions involving this compound are still an emerging area, the functional groups present on the molecule provide handles for introducing chirality. For example, the methyl group could potentially be functionalized asymmetrically, or the chlorine and nitro groups could be replaced with chiral substituents. The development of chiral catalysts specifically designed for reactions with nitropyridine substrates will be a key aspect of this research.

Integration with Advanced Synthetic Technologies

To accelerate the discovery and optimization of reactions involving this compound, researchers are expected to increasingly integrate advanced synthetic technologies like flow chemistry and automated synthesis.

Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch, offers several advantages, including improved safety, better temperature control, and easier scalability. For reactions involving potentially hazardous reagents or intermediates, such as those often used in nitropyridine chemistry, flow chemistry can provide a safer and more efficient alternative to traditional batch methods.

Automated synthesis platforms, which can perform a large number of reactions in parallel, will be invaluable for screening different reaction conditions and catalysts for transformations of this compound. This high-throughput approach can significantly speed up the process of discovering new and useful reactions.

Rational Design of New Derivatized Compounds through Integrated Computational and Synthetic Approaches

The combination of computational modeling and synthetic chemistry offers a powerful approach for the rational design of new molecules with desired properties. In the context of this compound, this integrated approach can be used to design new derivatives with specific biological activities or material properties.